2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiazoloisoindoles, which are known for their diverse biological activities and potential as therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate isoindole derivative with a thiazole precursor under specific conditions. For instance, the reaction may involve the use of orthophenylenediamine and orthophthalaldehyde, followed by alkylation and subsequent cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted thiazoloisoindole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazoloisoindole derivatives and related heterocyclic compounds such as:
- 5H-Benzo[4,5]imidazo[2,1-a]isoindole
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
- Benzimidazo[1,2-a][3,1]benzothiazine
Uniqueness
What sets 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione apart is its unique structural framework, which combines the thiazole and isoindole moieties
Eigenschaften
Molekularformel |
C9H5N3O2S |
---|---|
Molekulargewicht |
219.22 g/mol |
IUPAC-Name |
2-aminopyrrolo[3,4-f][1,3]benzothiazole-5,7-dione |
InChI |
InChI=1S/C9H5N3O2S/c10-9-11-5-1-3-4(2-6(5)15-9)8(14)12-7(3)13/h1-2H,(H2,10,11)(H,12,13,14) |
InChI-Schlüssel |
FEYMYSVBFHUWJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC3=C1N=C(S3)N)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.